2-Pentan-3-yloxycarbonylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

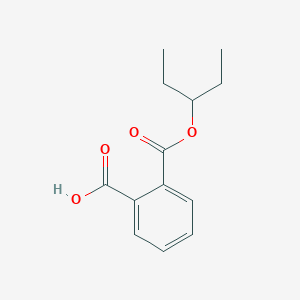

2-Pentan-3-yloxycarbonylbenzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-pentanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-pentan-3-yloxycarbonylbenzoic acid typically involves the esterification of benzoic acid with 2-pentanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Pentan-3-yloxycarbonylbenzoic acid can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-pentanol.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxyl groups to alcohols.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Hydrolysis: Benzoic acid and 2-pentanol.

Reduction: 2-Pentan-3-yloxycarbonylbenzyl alcohol.

Substitution: Depending on the substituent introduced, various nitro or halogenated derivatives of this compound can be formed.

Wissenschaftliche Forschungsanwendungen

2-Pentan-3-yloxycarbonylbenzoic acid has several applications in scientific research:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.

Pharmaceuticals: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-pentan-3-yloxycarbonylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In material science, it can interact with polymer chains to alter their physical properties. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methyl benzoate: Another ester of benzoic acid, but with methanol instead of 2-pentanol.

Ethyl benzoate: Similar to methyl benzoate, but with ethanol.

Propyl benzoate: An ester of benzoic acid with propanol.

Comparison: 2-Pentan-3-yloxycarbonylbenzoic acid is unique due to the presence of the 2-pentanol moiety, which can impart different physical and chemical properties compared to other esters of benzoic acid. For example, the longer alkyl chain in this compound may result in higher hydrophobicity and different solubility characteristics.

Biologische Aktivität

2-Pentan-3-yloxycarbonylbenzoic acid, also known by its chemical name and CAS number 106477-98-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C13H16O4

- Molecular Weight : 236.27 g/mol

- IUPAC Name : this compound

The compound features a benzoic acid moiety substituted with a pentan-3-yloxycarbonyl group, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits cytokine production, reducing inflammation in animal models. | |

| Antimicrobial | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. | |

| Antioxidant | Exhibits free radical scavenging activity, potentially protecting cells from oxidative stress. |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of structurally similar compounds in vivo. The results indicated a significant reduction in edema in rat models treated with these compounds, suggesting that this compound may exert similar effects.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that derivatives of this compound inhibited the growth of both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, providing insights into its potential as an antimicrobial agent.

Detailed Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound derivatives. The findings highlight:

- Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity.

- Biological Testing : Compounds were tested for cytotoxicity against cancer cell lines, with some showing promising results in inhibiting cell proliferation.

- Structure-Activity Relationship (SAR) : Modifications to the side chains significantly affect biological activity, indicating the importance of molecular structure in therapeutic applications.

Eigenschaften

IUPAC Name |

2-pentan-3-yloxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-9(4-2)17-13(16)11-8-6-5-7-10(11)12(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSSHOOLMLNSKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.